

A Comparative Analysis of 2,3-Dihydrobenzofuran-4-carbaldehyde and its Positional Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dihydrobenzofuran-4-carbaldehyde

Cat. No.: B050890

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the positional isomers of 2,3-dihydrobenzofuran-carbaldehyde, specifically focusing on the 4-, 5-, 6-, and 7-carbaldehyde isomers. The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active natural products and synthetic compounds.^[1] The position of the carbaldehyde group on the benzofuran ring is expected to significantly influence the physicochemical properties, reactivity, and biological activity of these isomers, making a comparative analysis crucial for applications in drug design and organic synthesis.

While direct comparative studies on all positional isomers are limited in the available literature, this guide consolidates known data and provides extrapolated insights based on structure-activity relationships of similar benzofuran derivatives.

Physicochemical Properties

The position of the aldehyde group influences the electronic distribution and intermolecular interactions, leading to variations in physical properties such as boiling point and density. A summary of available and predicted data is presented below.

Isomer	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Density (g/mL)
2,3-Dihydrobenzo furan-4-carbaldehyde	209256-42-8	C ₉ H ₈ O ₂	148.16	Not available	Not available
2,3-Dihydrobenzo furan-5-carbaldehyde	55745-70-5	C ₉ H ₈ O ₂	148.16	88-89 / 0.1 mmHg	1.177
2,3-Dihydrobenzo furan-6-carbaldehyde	149643-94-1	C ₉ H ₈ O ₂	148.16	Not available	Not available
2,3-Dihydrobenzo furan-7-carbaldehyde	196799-45-8	C ₉ H ₈ O ₂	148.16	Not available	Not available

Spectroscopic Analysis

The substitution pattern on the aromatic ring significantly affects the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy and the vibrational frequencies in Infrared (IR) spectroscopy. These differences provide a reliable method for isomer differentiation.

Expected ¹H NMR Spectral Features:

The primary distinguishing features in the ¹H NMR spectra of these isomers will be the splitting patterns and chemical shifts of the aromatic protons.

- 4-carbaldehyde isomer: Expect a complex multiplet for the three aromatic protons.
- 5-carbaldehyde isomer: Expect a characteristic ABC pattern for the aromatic protons.

- 6-carbaldehyde isomer: Expect an AX or AB system for the two adjacent aromatic protons and a singlet for the isolated proton.
- 7-carbaldehyde isomer: Expect a multiplet for the three aromatic protons, with the proton ortho to the aldehyde group being the most deshielded.

Expected ^{13}C NMR Spectral Features:

The chemical shift of the carbonyl carbon and the aromatic carbons will vary depending on the isomer. The carbon ortho to the aldehyde group will experience the most significant downfield shift.

Expected IR Spectral Features:

All isomers will exhibit a characteristic C=O stretching frequency for the aldehyde group, typically in the range of 1680-1700 cm^{-1} . The exact position may vary slightly due to the electronic effects of the substituent position.

Synthesis and Reactivity

The synthesis of these isomers often involves the formylation of the 2,3-dihydrobenzofuran core. The position of formylation is directed by the inherent electronic properties of the benzofuran ring and the choice of formylating agent and reaction conditions.

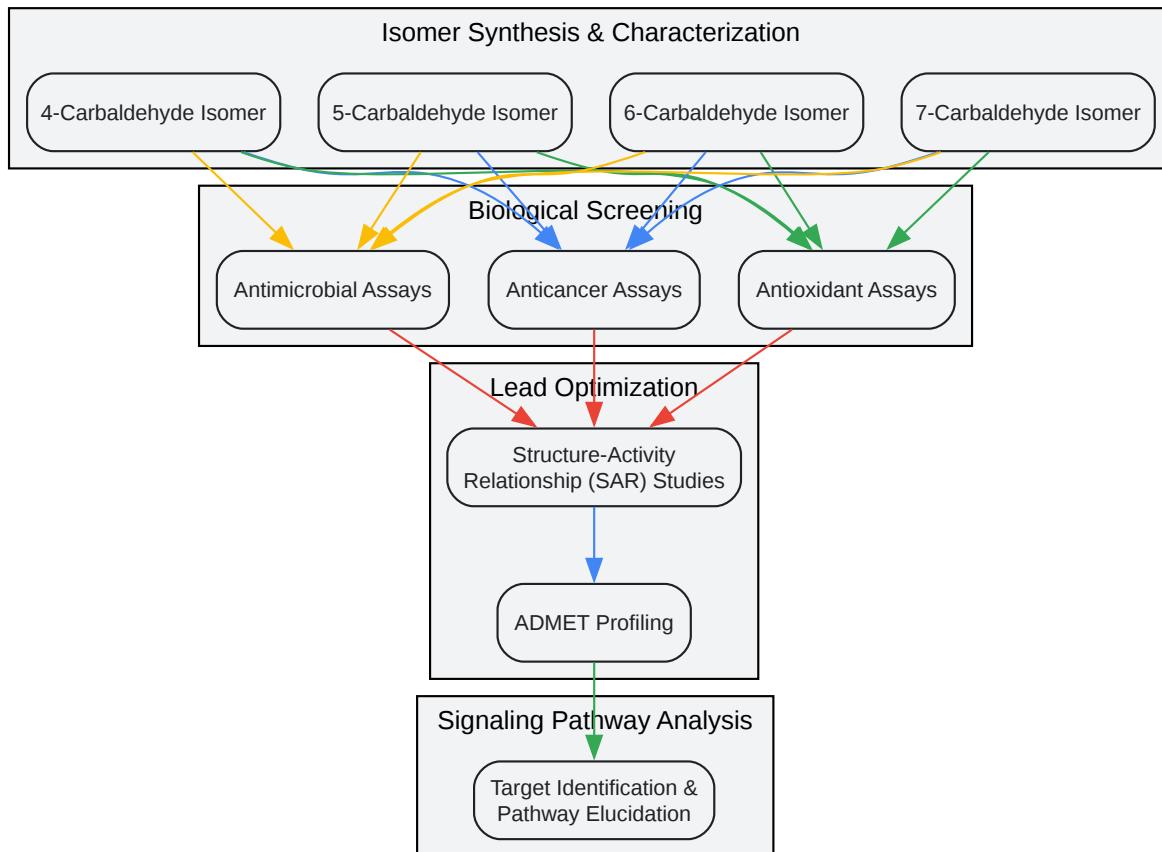
The aldehyde functionality in these isomers serves as a versatile handle for a variety of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions, making them valuable intermediates in the synthesis of more complex molecules.^[2] For instance, they can undergo Knoevenagel condensation with active methylene compounds to yield various derivatives.^[3]

Experimental Protocols

Synthesis of 2,3-Dihydrobenzofuran-5-carbaldehyde:

A common method for the synthesis of the 5-carbaldehyde isomer involves the Vilsmeier-Haack reaction on 2,3-dihydrobenzofuran.

- Materials: 2,3-dihydrobenzofuran, phosphoryl chloride (POCl₃), N,N-dimethylformamide (DMF), ice bath, sodium acetate, water, dichloromethane.
- Procedure:
 - Cool a solution of DMF in dichloromethane in an ice bath.
 - Slowly add POCl₃ to the cooled solution while maintaining the temperature below 10 °C.
 - Stir the mixture for 30 minutes to form the Vilsmeier reagent.
 - Add 2,3-dihydrobenzofuran dropwise to the Vilsmeier reagent.
 - Allow the reaction to warm to room temperature and stir for several hours.
 - Pour the reaction mixture into a solution of sodium acetate in ice water.
 - Extract the product with dichloromethane.
 - Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography or distillation.


The synthesis of the other isomers can be achieved through various methods, including the Duff reaction or by using protected hydroxymethyl precursors followed by oxidation.

Biological Activity and Potential Applications

Benzofuran and its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.^{[4][5]} The specific biological effects are highly dependent on the substitution pattern on the benzofuran scaffold.

Derivatives of 2,3-dihydrobenzofuran-7-carboxamide have been investigated as potent inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an important target in cancer therapy.^[3] ^[6] This suggests that the 7-substituted isomers of 2,3-dihydrobenzofuran-carbaldehyde could be valuable starting materials for the synthesis of novel PARP-1 inhibitors.

The logical workflow for investigating the potential of these isomers in drug discovery is outlined below.

[Click to download full resolution via product page](#)

Drug discovery workflow for 2,3-dihydrobenzofuran-carbaldehyde isomers.

Conclusion

The positional isomers of 2,3-dihydrobenzofuran-carbaldehyde represent a promising yet underexplored area for research and development. Their structural diversity offers a platform for the synthesis of novel compounds with potentially unique biological activities. This guide highlights the need for further systematic investigation into the synthesis, characterization, and biological evaluation of all four isomers to fully unlock their potential in medicinal chemistry and

materials science. The provided data and protocols serve as a foundational resource for researchers embarking on studies of these versatile building blocks.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 2,3-Dihydrobenzofuran-5-carboxaldehyde | 55745-70-5 [smolecule.com]
- 3. Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- To cite this document: BenchChem. [A Comparative Analysis of 2,3-Dihydrobenzofuran-4-carbaldehyde and its Positional Isomers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b050890#comparative-analysis-of-2-3-dihydrobenzofuran-4-carbaldehyde-isomers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com